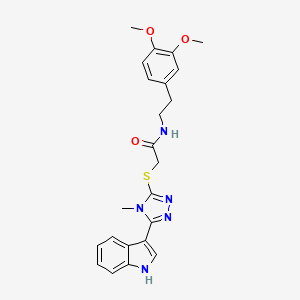
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative that combines the structural features of indole, triazole, and phenethylamine. This unique combination suggests potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H22N4O2S, with a molecular weight of 378.47 g/mol. The compound features an indole moiety, a triazole ring, and a thioether linkage, which are known to enhance biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 378.47 g/mol |
| Molecular Formula | C19H22N4O2S |
| LogP | 3.4138 |
| Polar Surface Area | 41.908 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have indicated that compounds containing triazole and indole structures exhibit significant anticancer properties. For instance, a study on related triazole derivatives showed potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .
In particular, the compound's structural analogs have demonstrated IC50 values comparable to established chemotherapeutic agents such as doxorubicin. For example, compounds with similar scaffolds showed IC50 values ranging from 2.2 µM to 46.9 µM against HCT-116 cells .
Neuropharmacological Effects
Indole derivatives are often explored for their neuropharmacological properties, including antidepressant and anxiolytic effects. The incorporation of the phenethylamine structure may enhance these activities through serotonergic pathways. Although direct studies on this compound are scarce, related indole-based compounds have shown promising results in improving mood disorders .
Case Studies
- Anticancer Efficacy : A study synthesized various indole-triazole hybrids and tested them against MCF-7 and HCT-116 cell lines. The results indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity with IC50 values below 20 µM in many cases .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. The binding affinities suggest that the triazole ring plays a critical role in enhancing interaction with target enzymes .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-28-22(17-13-25-18-7-5-4-6-16(17)18)26-27-23(28)32-14-21(29)24-11-10-15-8-9-19(30-2)20(12-15)31-3/h4-9,12-13,25H,10-11,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMQSYSDIUPCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














